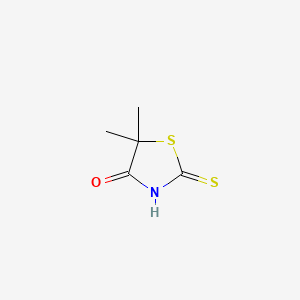
4-Thiazolidinone, 5,5-dimethyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and significant pharmacological properties. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- typically involves the reaction of mercaptoacetic acid with various azomethines in the presence of a catalyst. One common method involves the use of silica chloride as a heterogeneous catalyst to accelerate the intramolecular cyclocondensation in a solvent-free environment . Another approach includes the refluxing of dialkyl substituted bromoacetic acid or bromoacetyl chloride with thiourea in the presence of sodium acetate in ethanol .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- often employs green chemistry techniques to enhance yield, purity, and selectivity. Methods such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions often result in halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and receptors involved in various biological processes. For instance, it can bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression related to glucose and lipid metabolism . Additionally, it may interfere with microbial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is unique due to its specific structural features and diverse biological activities. Similar compounds include:
Thiazoles: Known for their antimicrobial and anti-inflammatory properties.
Thiazolidines: Exhibit neuroprotective and antioxidant activities.
Thiohydantoins: Used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- offers a broader spectrum of biological activities and potential therapeutic applications.
Propiedades
Número CAS |
41434-28-0 |
|---|---|
Fórmula molecular |
C5H7NOS2 |
Peso molecular |
161.3 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) |
Clave InChI |
QAZFSCRQNWGQDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=S)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

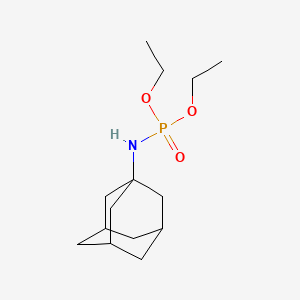
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)



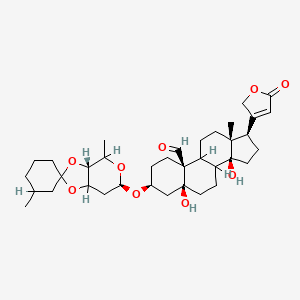
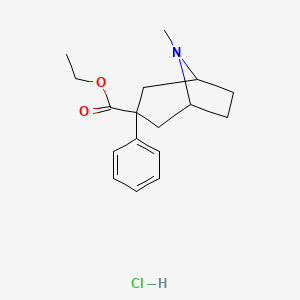
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

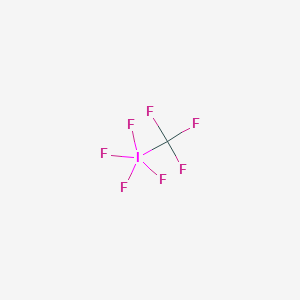
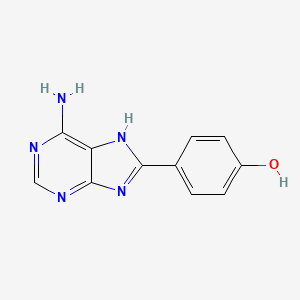
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
